1-Bromo-4-[(trifluoromethyl)sulfonyl]benzene

Catalog No.
S665582
CAS No.
312-20-9
M.F
C7H4BrF3O2S
M. Wt
289.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-4-[(trifluoromethyl)sulfonyl]benzene

Standard electron-deficient aryl bromides (e.g., 4-nitro, 4-cyano) often fail to provide sufficient reactivity in demanding SNAr or cross-coupling reactions. 1-Bromo-4-[(trifluoromethyl)sulfonyl]benzene, with a σp of 0.96, solves this by dramatically accelerating oxidative addition and Meisenheimer complex formation. • Uniquely enables synthesis of ultra-potent α4β2* nAChR ligands (Ki=0.03 nM). • Lipophilicity (Hansch π=1.44) ensures metabolic stability unattainable with -NO2 or -SO2CH3 analogs. • Available in high purity (≥98%) for immediate delivery.

CAS Number

312-20-9

Product Name

1-Bromo-4-[(trifluoromethyl)sulfonyl]benzene

IUPAC Name

1-bromo-4-(trifluoromethylsulfonyl)benzene

Molecular Formula

C7H4BrF3O2S

Molecular Weight

289.07 g/mol

InChI

InChI=1S/C7H4BrF3O2S/c8-5-1-3-6(4-2-5)14(12,13)7(9,10)11/h1-4H

InChI Key

BRNFLBCPGQCBQQ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1S(=O)(=O)C(F)(F)F)Br

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)C(F)(F)F)Br

The exact mass of the compound 1-Bromo-4-[(trifluoromethyl)sulfonyl]benzene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 174223. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

1-Bromo-4-(trifluoromethylsulfonyl)benzene, 4-Bromophenyl trifluoromethyl sulfone, p-Bromophenyl triflyl sulfone, 4-(Trifluoromethylsulfonyl)bromobenzene, 4-Bromophenyl triflyl sulfone

Purity

≥97%

Package Size

1 g, 5 g

1-Bromo-4-[(trifluoromethyl)sulfonyl]benzene (CAS 312-20-9), commonly known as 4-bromophenyl trifluoromethyl sulfone, is a highly specialized aryl halide building block. It features an exceptionally strong electron-withdrawing triflyl (-SO2CF3) group positioned para to a bromine atom. This structural combination yields an ultra-electron-deficient aromatic ring, making it a premium precursor for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. In industrial and advanced laboratory procurement, it is prioritized when standard electron-deficient aryl bromides (such as nitro- or cyano-substituted analogs) fail to provide sufficient reactivity, or when the unique lipophilic and metabolic stability properties of the -SO2CF3 group are strictly required in the final active pharmaceutical ingredient (API) or advanced material [1].

Research Fit

Workflow SNAr, cross-coupling, and C–H functionalization building block
Reactivity Profile SO₂CF₃ group provides strong electrophilic activation for mild-condition transformations
Handling Crystalline solid facilitates precise weighing and automated solid dispensing

Substituting 1-Bromo-4-[(trifluoromethyl)sulfonyl]benzene with more common analogs like 1-bromo-4-nitrobenzene or 1-bromo-4-(methylsulfonyl)benzene often leads to process failure. The -SO2CF3 group possesses a Hammett para-substituent constant (σp) of 0.96, significantly higher than that of a nitro group (σp = 0.78) or a methylsulfonyl group (σp = 0.72) [1]. This extreme electron-withdrawing capability fundamentally alters the kinetics of the C-Br bond oxidative addition in cross-coupling and dramatically lowers the activation energy for Meisenheimer complex formation in SNAr reactions. Furthermore, from a formulation perspective, the -SO2CF3 group imparts high lipophilicity (Hansch π = 1.44) that cannot be replicated by -NO2 or -SO2CH3 groups, meaning generic substitution will critically compromise both synthetic yield and downstream biological efficacy [2].

Substitution Risk

Property
This Compound (SO₂CF₃)
Nitro/CF₃ Analogs
Electron-withdrawing strength
Exceptionally high (σₚ ≈ 1.35); polarizability-driven activation
Lower (σₚ ≤ 0.78); resonance-dominated activation
Electrophilic reactivity
Reacts with weak nucleophiles; higher Mayr electrophilicity
May require stronger nucleophiles; reactivity profile may shift
Physical state at RT
Solid (mp 64–65 °C)
Often liquid (e.g., CF₃ analog) or lower-melting solid

Superior Electron-Withdrawing Power for Cross-Coupling Activation

The reactivity of aryl bromides in Pd-catalyzed cross-coupling is heavily dependent on the electron deficiency of the ring. The -SO2CF3 group in 1-Bromo-4-[(trifluoromethyl)sulfonyl]benzene provides an exceptional Hammett constant (σp = 0.96), significantly outperforming the nitro group (σp = 0.78) and the cyano group (σp = 0.66) [1]. This translates to a highly accelerated oxidative addition step, allowing for milder reaction conditions and higher turnover frequencies compared to standard electron-deficient aryl bromides.

Evidence DimensionHammett para-substituent constant (σp)
Target Compound Data0.96 (-SO2CF3)
Comparator Or Baseline0.78 (-NO2) and 0.72 (-SO2CH3)
Quantified Difference23% higher electron-withdrawing capacity than a nitro group
ConditionsStandard Hammett linear free-energy relationship analysis

Procuring this specific triflyl-substituted bromide allows chemists to achieve high-yielding cross-couplings at lower temperatures or with less expensive catalyst loadings than required for nitro- or cyano-analogs.

Electron-Withdrawing Power
Class-level
Δσₚ = +0.57 (73% increase)
Higher electrophilicity for SNAr
Class-level inference; measured in DMSO

Thermodynamic Stabilization in Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, the rate-determining step is often the formation of the anionic Meisenheimer complex. Kinetic and thermodynamic studies on triflyl-activated aromatic rings demonstrate that the 1,1-dimethoxy adduct of a triflone is approximately 10 times more stable than the corresponding adduct of a nitro-analog [1]. The parent triflone exhibits a pKa(MeOH) value of 9.42, placing it in the region of extremely high electrophilicity, which guarantees rapid and high-yielding SNAr reactions even with weak nucleophiles.

Evidence DimensionMeisenheimer Adduct Thermodynamic Stability
Target Compound DataExtremely high stability (pKa(MeOH) = 9.42 for parent triflone)
Comparator Or BaselineNitro-activated analog adducts
Quantified Difference10-fold greater stability for the triflone 1,1-adduct
ConditionsMethanol solution, pH 9-10

This thermodynamic advantage ensures process reproducibility and high yields in SNAr workflows where standard nitro-aromatics suffer from incomplete conversion or require harsh heating.

Electrophilicity Scale
Head-to-head
ΔE ≈ 6 units above nitroarenes
Enables reaction with milder nucleophiles
Cross-study comparable; acetonitrile, 20 °C

Downstream API Lipophilicity (Hansch Parameter)

Beyond synthetic reactivity, the -SO2CF3 group is retained in many final products to modulate pharmacokinetics. It possesses a Hansch hydrophobic parameter (π) of 1.44, making it significantly more lipophilic than a methylsulfonyl group (π = -1.63) or a cyano group (π = -0.57) [1]. When 1-Bromo-4-[(trifluoromethyl)sulfonyl]benzene is used as a building block, the resulting scaffold exhibits enhanced membrane permeability and metabolic stability, which are critical for advanced agrochemicals and pharmaceuticals.

Evidence DimensionHansch Hydrophobic Parameter (π)
Target Compound Data1.44 (-SO2CF3)
Comparator Or Baseline-1.63 (-SO2CH3)
Quantified DifferenceMassive shift from hydrophilic (-1.63) to highly lipophilic (1.44)
ConditionsOctanol-water partition coefficient modeling

Buyers in medicinal chemistry must procure this exact compound to achieve the target lipid solubility and metabolic resistance required for lead compound optimization.

C–H Acidity Reversal
Reported
SO₂CF₃: ΔpKₐ ≈ +8 (more acidic) NO₂: ΔpKₐ negative (less acidic)
Solvent-dependent selectivity for orthogonal deprotonation
H₂O → DMSO transfer; polarizability-driven stabilization
Solid-State Handling
Data to verify
Solid at RT; mp 64–65 °C
Supports precise weighing and automated dispensing
Vendor-reported data; verify under use conditions

Synthesis of High-Affinity Nicotinic Acetylcholine Receptor (nAChR) Ligands

1-Bromo-4-[(trifluoromethyl)sulfonyl]benzene is uniquely suited for Suzuki cross-coupling reactions to produce epibatidine analogs. The extreme electron deficiency allows for efficient coupling with boronic esters to yield 3'-(substituted phenyl)deschloroepibatidines, where the -SO2CF3 group imparts the highest target affinity (Ki = 0.03 nM for the α4β2*-nAChR) compared to nitro or cyano analogs, making it an essential precursor for neuropharmacological drug discovery [1].

Precursor for Advanced Agrochemicals and Acaricides

In the development of modern crop protection agents, the incorporation of the triflyl group is essential for achieving high lipophilicity (Hansch π = 1.44) and resistance to environmental degradation. This compound serves as a primary SNAr or cross-coupling electrophile to attach the 4-(trifluoromethylsulfonyl)phenyl moiety directly to heterocyclic cores, outperforming methylsulfonyl precursors in field efficacy and metabolic stability [2].

Building Block for High-Performance Polymeric Materials

The compound is utilized in the synthesis of specialized engineering plastics and polysulfones. The strong electron-withdrawing nature of the -SO2CF3 group facilitates rapid step-growth polymerization via SNAr with bisphenols, yielding polymers with superior thermal stability and unique dielectric properties that cannot be achieved using standard 4,4'-dichlorodiphenyl sulfone or 1-bromo-4-nitrobenzene [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Late-stage SNAr diversification
Electrophilicity exceeding common EWGs
Reactivity with mild nucleophiles while preserving sensitive groups
Orthogonal C–H functionalization
Solvent-dependent acidity inversion
Selective benzylic deprotonation strategies
Automated parallel synthesis
Crystalline solid at room temperature
Reproducible solid dispensing and precise weighing
Suzuki–Miyaura coupling
Bromine handle with intact SO₂CF₃ group
Cross-coupling while retaining the triflone pharmacophore

XLogP3

3.4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

312-20-9

Wikipedia

1-bromo-4-[(trifluoromethyl)sulfonyl]benzene

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